
1-(4-chloropyridin-2-yl)pipérazine
Vue d'ensemble
Description
1-(4-Chloropyridin-2-yl)piperazine is a chemical compound with the molecular formula C9H12ClN3 and a molecular weight of 197.67 g/mol . It is a derivative of piperazine, where one of the nitrogen atoms is bonded to a 4-chloropyridin-2-yl group. This compound is known for its versatility and is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Applications De Recherche Scientifique
1-(4-Chloropyridin-2-yl)piperazine is widely used in scientific research due to its versatile nature. Some of its applications include:
Analyse Biochimique
Biochemical Properties
1-(4-Chloropyridin-2-yl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with sigma-2 receptors and metabotropic glutamate receptors, which are involved in various cellular processes . The nature of these interactions often involves binding to the active sites of these receptors, leading to modulation of their activity. This compound’s ability to bind to these receptors makes it a valuable tool in studying their functions and potential therapeutic applications.
Cellular Effects
The effects of 1-(4-Chloropyridin-2-yl)piperazine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of certain kinases and transcription factors, leading to changes in gene expression . Additionally, 1-(4-Chloropyridin-2-yl)piperazine can alter cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 1-(4-Chloropyridin-2-yl)piperazine exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation . This binding can result in conformational changes in the target biomolecules, altering their activity and downstream signaling pathways. Furthermore, 1-(4-Chloropyridin-2-yl)piperazine can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Chloropyridin-2-yl)piperazine can be synthesized through several methods. One common approach involves the reaction of 4-chloropyridine with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 1-(4-Chloropyridin-2-yl)piperazine often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to ensure the final product meets the required purity standards .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Chloropyridin-2-yl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction Reactions: These reactions may require oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed:
Substitution Reactions: The major products are typically derivatives of 1-(4-Chloropyridin-2-yl)piperazine where the chlorine atom is replaced by the nucleophile.
Oxidation and Reduction Reactions: The products depend on the specific oxidizing or reducing agents used and the reaction conditions.
Mécanisme D'action
The mechanism of action of 1-(4-Chloropyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-(4-Chloropyridin-2-yl)piperazine can be compared with other similar compounds, such as:
1-(2-Chloropyridin-4-yl)piperazine: This compound has a similar structure but with the chlorine atom in a different position on the pyridine ring.
4-Acetyl-2-chloropyridine: Another related compound with a different functional group attached to the pyridine ring.
Uniqueness: 1-(4-Chloropyridin-2-yl)piperazine is unique due to its specific substitution pattern and the presence of both a piperazine and a chloropyridine moiety. This combination of structural features makes it particularly useful in various research applications .
Propriétés
IUPAC Name |
1-(4-chloropyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c10-8-1-2-12-9(7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADWBUKUVBYPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647541 | |
| Record name | 1-(4-Chloropyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-30-5 | |
| Record name | 1-(4-Chloro-2-pyridinyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloropyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


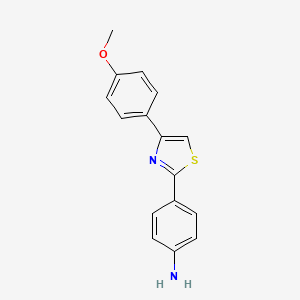
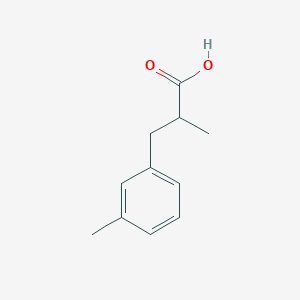
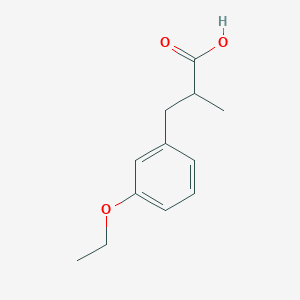

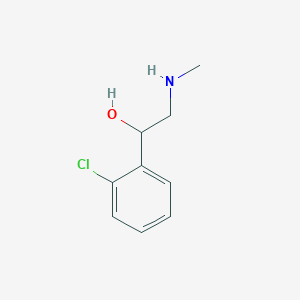
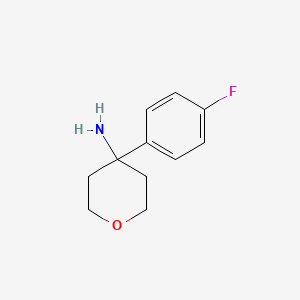


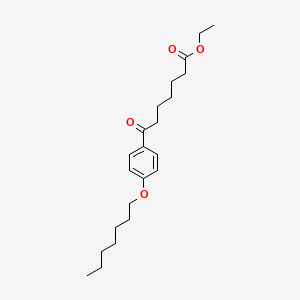
![Ethyl 7-[4-(N,N-diethylamino)phenyl]-7-oxoheptanoate](/img/structure/B1371863.png)


![9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene](/img/structure/B1371866.png)
![9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]anthracene](/img/structure/B1371867.png)
